5-(2-Phenylthiazol-4-yl)indolin-2-one
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Overview
Description
5-(2-Phenylthiazol-4-yl)indolin-2-one is a heterocyclic compound that combines the structural features of indolin-2-one and phenylthiazole. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The indolin-2-one moiety is known for its presence in various bioactive molecules, while the phenylthiazole group contributes to the compound’s unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Phenylthiazol-4-yl)indolin-2-one typically involves the condensation of indolin-2-one with a phenylthiazole derivative. One common method includes the reaction of indolin-2-one with 2-bromoacetophenone to form an intermediate, which is then cyclized with thiourea to yield the desired product. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide, with heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-Phenylthiazol-4-yl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield reduced forms of the thiazole ring.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Phenylthiazol-4-yl)indolin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
5-(2-Phenylthiazol-2-yl)indolin-2-one: Similar structure but with a different position of the thiazole ring.
5-(2-Phenylthiazol-5-yl)indolin-2-one: Another positional isomer with the thiazole ring at a different position.
5-(2-Phenylthiazol-4-yl)indolin-3-one: Variation in the indolinone moiety.
Uniqueness
5-(2-Phenylthiazol-4-yl)indolin-2-one is unique due to its specific structural arrangement, which imparts distinct biological activities and chemical reactivity. Its combination of indolin-2-one and phenylthiazole moieties makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-(2-phenyl-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS/c20-16-9-13-8-12(6-7-14(13)18-16)15-10-21-17(19-15)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYSPGIHDRERGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C3=CSC(=N3)C4=CC=CC=C4)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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